2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
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Overview
Description
2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a triazolyl-azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole or pyrimidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups onto the pyrimidine or triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
- 1,2,4-Triazole derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazolothiadiazine derivatives
Uniqueness
2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a cyclopropyl group with a triazolyl-azetidinyl moiety on a pyrimidine ring is relatively rare, making this compound a valuable scaffold for drug discovery and other applications .
Properties
IUPAC Name |
2-cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-9(1)12-13-4-3-11(16-12)17-7-10(8-17)18-14-5-6-15-18/h3-6,9-10H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGFNLLZGJSXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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